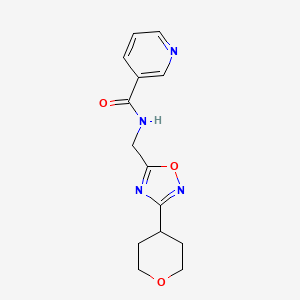

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

CAS No.: 2034291-07-9

Cat. No.: VC7646484

Molecular Formula: C14H16N4O3

Molecular Weight: 288.307

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034291-07-9 |

|---|---|

| Molecular Formula | C14H16N4O3 |

| Molecular Weight | 288.307 |

| IUPAC Name | N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C14H16N4O3/c19-14(11-2-1-5-15-8-11)16-9-12-17-13(18-21-12)10-3-6-20-7-4-10/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,19) |

| Standard InChI Key | ZSKPQPKAWKOTQA-UHFFFAOYSA-N |

| SMILES | C1COCCC1C2=NOC(=N2)CNC(=O)C3=CN=CC=C3 |

Introduction

Molecular Formula

The molecular formula of the compound is C13H16N4O3, indicating it contains 13 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms.

Structural Features

The structure consists of:

-

A tetrahydro-2H-pyran ring, which provides hydrophilic properties.

-

A 1,2,4-oxadiazole moiety, known for its bioisosteric properties in drug design.

-

A nicotinamide group, often associated with biological activity due to its role in NAD+/NADH metabolism.

General Synthetic Route

The synthesis of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically involves:

-

Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

-

Attachment of the Tetrahydropyran Moiety: This step involves alkylation or substitution reactions to introduce the tetrahydropyran group.

-

Coupling with Nicotinamide: The final step includes an amidation reaction between the oxadiazole derivative and nicotinic acid or its activated derivatives.

Reaction Conditions

The synthesis generally requires:

-

Catalysts such as EDCI or DCC for amidation.

-

Solvents like dichloromethane (DCM) or dimethylformamide (DMF).

-

Mild temperatures to prevent decomposition of sensitive functional groups.

Pharmacological Potential

The compound's structure suggests potential applications in drug development:

-

Oxadiazole Moiety: Known for antimicrobial, anti-inflammatory, and anticancer activities.

-

Nicotinamide Group: May interact with enzymes involved in redox reactions or serve as a precursor for NAD+ biosynthesis.

Molecular Docking Studies

Preliminary computational studies could explore its binding affinity to target proteins such as kinases or oxidoreductases.

Spectroscopic Characterization

Standard techniques used for confirmation include:

-

NMR Spectroscopy: To identify chemical shifts corresponding to the oxadiazole and nicotinamide groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: For functional group identification.

Bioactivity Studies

While specific data on this compound is limited, analogs with similar structures have demonstrated:

-

Antibacterial activity against Gram-positive and Gram-negative bacteria.

-

Enzyme inhibition properties relevant to metabolic disorders.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H16N4O3 |

| Molecular Weight | ~276.29 g/mol |

| Functional Groups | Tetrahydropyran, Oxadiazole, Amide |

| Solubility | Polar organic solvents |

| Potential Applications | Antimicrobial, Anti-inflammatory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume